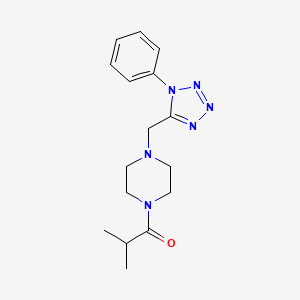
2-(6,8-Dibromoquinolin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,8-Dibromoquinolin-2-yl)phenol is a chemical compound with the molecular formula C15H9Br2NO. It has a molecular weight of 379.05 .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of 2-(6,8-Dibromoquinolin-2-yl)phenol .Molecular Structure Analysis
The molecular structure of 2-(6,8-Dibromoquinolin-2-yl)phenol consists of a phenol group attached to a quinoline ring, which is further substituted with two bromine atoms .Chemical Reactions Analysis
I was unable to find specific information on the chemical reactions involving 2-(6,8-Dibromoquinolin-2-yl)phenol .Aplicaciones Científicas De Investigación
Chemosensors and Fluorescent Probes
Selective Detection of Metal Ions : 2,4-Dibromo-6-((quinolin-8-ylimino)methyl)phenol, a derivative of 2-(6,8-Dibromoquinolin-2-yl)phenol, has been used for the selective sensing of Zn2+ ions. Another derivative, 4-nitro-2-((quinolin-8-ylimino)methyl)phenol, is effective for Al3+ ion detection. These chemosensors show potential for biological applications and intracellular metal ion detection in cancer cells (Ghorai et al., 2020).
Comparison of Fluorescence Sensing Properties : Different isomers based on the quinoline structure have been synthesized to compare their fluorescence sensing properties for Al3+ and Zn2+ ions. These compounds display dual fluorescence and can detect these ions with significant changes in fluorescence intensity (Hazra et al., 2018).
Potential Therapeutic Applications
Anticancer Activity : Aminoquinoline-based compounds, including derivatives of 2-(6,8-Dibromoquinolin-2-yl)phenol, demonstrate potential for cancer cell discrimination and therapeutic applications. They can act as biocompatible fluorescent and colorimetric pH sensors, useful for differentiating normal and cancer cells (Mandal et al., 2018).
Growth Inhibition and Apoptosis in Cancer Cells : Alkylaminophenols, structurally related to 2-(6,8-Dibromoquinolin-2-yl)phenol, have shown significant anticancer properties against osteosarcoma cells, indicating the potential of phenol derivatives in cancer treatment (Doan et al., 2017).
Antimicrobial Activity : Novel compounds incorporating the 6,8-Dibromoquinazolin-4-one moiety have been synthesized and evaluated for antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Savaliya, 2022).
Mecanismo De Acción
While the specific mechanism of action for 2-(6,8-Dibromoquinolin-2-yl)phenol is not available, quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(6,8-dibromoquinolin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2NO/c16-10-7-9-5-6-13(18-15(9)12(17)8-10)11-3-1-2-4-14(11)19/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGPKNOZEUPVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,8-Dibromoquinolin-2-yl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



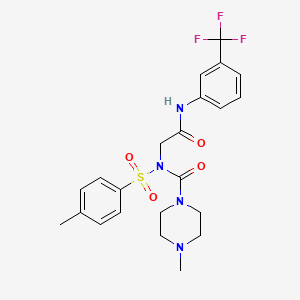
![[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2445689.png)

![3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole](/img/structure/B2445694.png)
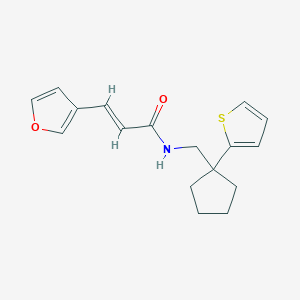
![2,6-Dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2445699.png)
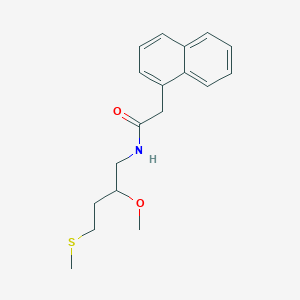
![Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2445702.png)

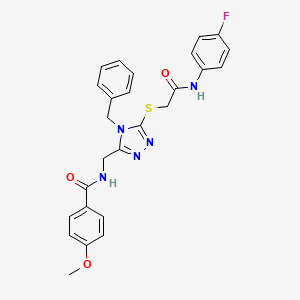
![N-(2-chlorobenzyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2445707.png)
